Vanadate Complexation: α-Alanylhistidine Forms a Strong Dinuclear Complex That Is Structurally Inaccessible to β-Alanylhistidine (Carnosine)
In a direct head-to-head potentiometric and ⁵¹V NMR study at physiological pH and ionic strength, α-alanyl-histidine formed a relatively strong, likely dinuclear monoligate complex with vanadate characterized by δ(⁵¹V) = −519 ppm and a formation constant K = 5 × 10⁵ M⁻² at pH 7.2 [1]. The deprotonated amide nitrogen of the peptide bond, the terminal NH₂ group (acting as part of a chelate-5 ring), and the carboxylate unit are all essential for complex formation. Critically, β-alanyl-histidine (carnosine) does NOT provide this type 4 complex because the β-alanine residue lacks the correct geometry for the chelate-5 ring involving the peptide amide nitrogen [1]. This is a categorical (presence vs. absence) difference, not a potency gradient.
| Evidence Dimension | Vanadate complex formation (⁵¹V NMR chemical shift and formation constant) |
|---|---|
| Target Compound Data | δ(⁵¹V) = −519 ppm; K = 5 × 10⁵ M⁻² at pH 7.2 (dinuclear monoligate complex 4) |
| Comparator Or Baseline | β-Alanyl-histidine (carnosine): no type 4 complex formed; histidine alone forms only weak complexes: δ(⁵¹V) = −546 ppm (K = 0.7 M⁻¹) and −561 ppm (K = 1.6 M⁻¹) |
| Quantified Difference | Categorical difference: complex formed vs. not formed; formation constant >5 orders of magnitude higher for α-alanylhistidine vs. histidine-only complexes |
| Conditions | Aqueous medium, physiological pH 7.2, ionic strength I = 0.15 M (NaCl), 25 °C; potentiometric titration and quantitative ⁵¹V NMR spectroscopy |
Why This Matters
This selectivity enables α-alanylhistidine (CAS 57448-85-8) to serve as a specific vanadate-binding ligand in bioinorganic model studies where carnosine and other β-alanyl dipeptides are inert, making it irreplaceable for investigating vanadium-dependent haloperoxidase mimetics and insulin-mimetic vanadium chemistry.
- [1] Fritzsche M, Vergopoulos V, Rehder D. Complexation of histidine and alanyl-histidine by vanadate in aqueous medium. Inorganica Chimica Acta. 1993;211(1):11-16. doi:10.1016/S0020-1693(00)82837-6 View Source
